molecular formula C14H19NO3 B1388775 Methyl 3-(3-piperidinylmethoxy)benzoate CAS No. 946713-26-4

Methyl 3-(3-piperidinylmethoxy)benzoate

Cat. No.: B1388775
CAS No.: 946713-26-4
M. Wt: 249.3 g/mol
InChI Key: SOWKIGYTDMMYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-piperidinylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-piperidinylmethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-piperidinylmethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-piperidinylmethoxy)benzoate
  • Methyl 3-(2-piperidinylmethoxy)benzoate
  • Methyl 4-(3-piperidinylmethoxy)benzoate

Uniqueness

Methyl 3-(3-piperidinylmethoxy)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where precise molecular interactions are required .

Biological Activity

Methyl 3-(3-piperidinylmethoxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the CAS number 946713-26-4, features a piperidine ring attached to a benzoate moiety. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor, potentially affecting metabolic pathways involved in cancer progression and other diseases. The presence of the piperidine moiety enhances its ability to penetrate biological membranes and interact with cellular targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's mechanism involves the inhibition of malate dehydrogenase (MDH), which plays a crucial role in cellular metabolism.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT11610Inhibition of MDH
MCF712Inhibition of MDH
A54915Inhibition of glycolysis

Enzyme Inhibition

The compound has been characterized as a competitive inhibitor of malate dehydrogenase enzymes (MDH1 and MDH2). Kinetic studies revealed that it effectively reduces the enzymatic activity, leading to decreased mitochondrial respiration and reduced hypoxia-inducible factor (HIF)-1α accumulation.

Case Study: Dual Inhibition of MDH

A study published in Nature Communications highlighted the dual inhibition potential of this compound on MDH enzymes. The research indicated that this dual action could be leveraged to develop novel therapeutic strategies targeting cancer metabolism:

"Inhibition of both MDH1 and MDH2 may provide a valuable platform for developing novel therapeutics that target cancer metabolism and tumor growth" .

Pharmacological Applications

Given its promising biological activities, this compound is being investigated for various pharmacological applications:

  • Anticancer Therapy : As a potential lead compound for developing new cancer therapies.
  • Metabolic Disorders : Possible applications in treating metabolic disorders through modulation of energy metabolism.

Properties

IUPAC Name

methyl 3-(piperidin-3-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)12-5-2-6-13(8-12)18-10-11-4-3-7-15-9-11/h2,5-6,8,11,15H,3-4,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWKIGYTDMMYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-piperidinylmethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-piperidinylmethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-piperidinylmethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-piperidinylmethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-piperidinylmethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-piperidinylmethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.